molecular formula C10H13BrN2O B1407740 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine CAS No. 1453852-22-6

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No. B1407740
M. Wt: 257.13 g/mol
InChI Key: QTGNVIGXFHEDCA-UHFFFAOYSA-N
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Patent
US09259470B2

Procedure details

4-Bromo-2-fluoropyridine (1.38 g, 7.84 mmol) was dissolved in DMSO (20 mL), and (tetrahydro-pyran-4-yl)amine (0.912 g, 9.02 mmol) was added, followed by cesium carbonate (5.11 g, 15.7 mmol). The mixture was heated to 90° C. and agitated 3 hours. After cooling, the mixture was diluted with ethyl acetate (200 mL) and washed with water (5×), brine, dried and evaporated to give 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (1.12 g, 4.36 mmol, 55.5% yield) as an oil.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.912 g
Type
reactant
Reaction Step Two
Quantity
5.11 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](F)[CH:3]=1.[O:9]1[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH2:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:15][CH:12]2[CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.912 g
Type
reactant
Smiles
O1CCC(CC1)N
Step Three
Name
Quantity
5.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
agitated 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with water (5×), brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.36 mmol
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 55.5%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.